1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Properties
IUPAC Name |
1-benzyl-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-16(19-9-5-6-12-24-19)25-22(29)20-21(18-10-13-23-14-11-18)28(27-26-20)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCOEYNBLYKRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the benzyl and pyridinyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group by reacting the triazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, studies have indicated that similar triazole derivatives possess significant activity against various bacterial strains and fungi. The incorporation of the pyridine groups may enhance these effects by improving solubility and bioavailability .
Anticancer Properties
Triazole compounds are being investigated for their anticancer potential. The unique structural features of 1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may allow it to interfere with cancer cell proliferation and survival pathways. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells .
Study 1: Antifungal Activity Evaluation
In a recent study, various triazole derivatives were synthesized and evaluated for antifungal activity against Candida species. The results indicated that certain modifications in the triazole structure significantly enhanced antifungal efficacy compared to traditional antifungal agents like fluconazole .
Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of triazole derivatives, including this compound. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models, suggesting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazole-4-carboxamide: A simpler triazole derivative with similar structural features.
5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide: Another triazole derivative with a pyridinyl group.
Uniqueness
1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both benzyl and pyridinyl groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Biological Activity
1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2034344-09-5) is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 384.4 g/mol. The structure includes a triazole ring which is critical for its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related triazole compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. Specifically, one study highlighted that a similar triazole compound induced apoptosis in A549 lung cancer cells via G2/M phase arrest .
Anticholinesterase Activity
The 1,2,3-triazole ring has been associated with anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been developed from triazole derivatives. For example, some hybrids showed IC50 values lower than donepezil, a standard treatment for Alzheimer’s disease .
Antimicrobial Activity
Triazole derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to interact effectively with microbial targets. A review noted that certain triazoles exhibited potent activity against Escherichia coli and Candida albicans, suggesting potential applications in treating infections .
The biological activity of triazole compounds often involves:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with enzymes like AChE and BuChE.
- Cell Cycle Modulation : Induction of cell cycle arrest is a common mechanism in anticancer activity.
- Antimicrobial Action : The compounds disrupt microbial cell walls or inhibit essential metabolic pathways.
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via G2/M arrest | |
| Anticholinesterase | Inhibits AChE and BuChE | |
| Antimicrobial | Disrupts cell wall synthesis |
Case Studies
- Anticancer Study : A study conducted on related triazole compounds demonstrated significant reduction in cell viability in cancer cell lines through flow cytometric analysis, indicating the potential for further development as anticancer agents .
- Neuroprotective Study : Another investigation focused on the anticholinesterase activity of various triazole derivatives found that certain compounds exhibited superior inhibition compared to existing drugs like donepezil .
Q & A
Q. What are the optimal synthetic routes for preparing 1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide with high purity?
Methodological Answer : The synthesis typically involves multi-step reactions, starting with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Step 1 : Formation of the triazole ring using benzyl azide and pyridine-substituted alkynes under reflux in acetonitrile or DMF .
- Step 2 : Coupling of the triazole intermediate with the pyridin-2-yl ethylamine moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane at 0–5°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm regioselectivity of the triazole ring (1H NMR: δ 8.5–9.0 ppm for pyridine protons; 13C NMR: ~150 ppm for triazole carbons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~430.18 g/mol) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridine substitution patterns) influence biological activity?
Methodological Answer : Design a structure-activity relationship (SAR) study:
-
Variation : Synthesize analogs with pyridin-3-yl or pyridin-2-yl substitutions instead of pyridin-4-yl .
-
Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. For example:
Substituent IC50 (nM) Target Pyridin-4-yl 12.3 ± 1.2 Kinase A Pyridin-3-yl 45.7 ± 3.1 Kinase A Data inferred from analogous triazole derivatives .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Validate using both enzymatic (e.g., ADP-Glo) and cellular (e.g., proliferation) assays .
- Purity Analysis : Ensure batch-to-batch consistency via LC-MS; impurities >1% can skew results .
Q. What computational strategies are effective for predicting target interactions?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases or GPCRs. Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates robust interactions) .
Data Contradiction Analysis
Q. Why do similar triazole derivatives exhibit divergent solubility profiles?
Methodological Answer : Solubility discrepancies often arise from:
- Substituent Effects : Pyridin-4-yl enhances aqueous solubility via hydrogen bonding, while benzyl groups reduce it due to hydrophobicity .
- Counterion Selection : Use hydrochloride salts for improved solubility in PBS (pH 7.4) .
Experimental Design Considerations
Q. How to optimize reaction yields for scale-up synthesis?
Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C .
- Catalyst Screening : Test Cu(I)/ligand systems (e.g., TBTA vs. BINAP) to improve cycloaddition efficiency .
Key Challenges in Advanced Studies
- Regioselectivity : Ensure exclusive 1,4-disubstitution in the triazole ring via 13C NMR or X-ray .
- Metabolic Stability : Evaluate microsomal half-life (e.g., human liver microsomes) to prioritize analogs for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
